molecular formula C20H22ClNO3 B8408732 Benzyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate

Benzyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate

Cat. No. B8408732
M. Wt: 359.8 g/mol
InChI Key: XTPLNYAIZLDKJT-UHFFFAOYSA-N
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Patent
US08541588B2

Procedure details

To a solution of tert-butyl 4-(5-chloro-2-methoxyphenyl)-4-hydroxypiperidine-1-carboxylate (Preparation 235, 90 g, 0.263 mol) in 1,4-dioxane (200 ml) was added hydrogen chloride (4 M in dioxane, 150 ml, 0.6 mol) under argon. The mixture was stirred for 24 hours and evaporated in vacuo. Diethyl ether was added before concentrating in vacuo. Water (300 ml) and diethyl ether (500 ml) were added to this residue before the addition of sodium carbonate (32 g, 0.3 mol) under vigorous stirring. Mixture cooled over an ice bath before the dropwise addition of benzyl chlorocarbonate (43 ml, 0.3 mol). The bath was removed and the mixture stirred for 1 hour. The aqueous layer was extracted with ether (2×200 ml). The combined organic layers were washed with water (200 ml), saturated aqueous sodium chloride solution (200 ml), dried over sodium sulfate, filtered through silica gel (100 g, 40/63 μm) and evaporated in vacuo. 1,4-Dioxane was added and concentrated in vacuo before diluting with dichloromethane (300 ml). Triethylsilane (132 ml, 0.828 mol) and trifluoroacetic acid (96 ml, 1.24 mol) were added under argon and the mixture was stirred for 20 hours before concentrating in vacuo. To this residue were added saturated aqueous potassium carbonate solution to basify the solution to pH 10. Water (200 ml) was added and the aqueous layer was extracted with diethyl ether. The combined organic fractions were washed with water (2×200 ml), saturated aqueous sodium chloride solution (200 ml), dried over sodium sulphate, filtered through silica gel (100 g, 40/63 μm) and evaporated in vacuo. 1,4-dioxane was added to this residue before concentrating in vacuo. To a solution of this residue in tetrahydrofuran (300 ml), cooled over an ice bath in an atmosphere of argon, was added borane (1 M in tetrahydrofuran, 260 ml). The mixture was stirred at room temperature for 2 hours before cooling over an ice bath in argon and adding acetic acid (260 ml). The mixture was stirred for 24 hours before evaporating in vacuo. To this residue were added saturated aqueous potassium carbonate solution to basify the solution to pH 10. Water (200 ml) was added and the aqueous layer was extracted with diethyl ether. The organic fractions were washed with water (2×200 ml), saturated aqueous sodium chloride solution (200 ml), dried over sodium sulfate and evaporated in vacuo. The residue was purified on silica gel (500 g, 60/100 μm) eluting with carbon tetrachloride:ethyl acetate (gradient 1:0 to 10:1, by volume) to give the title compound as a yellow oil, 73 g, 77% yield.
Name
tert-butyl 4-(5-chloro-2-methoxyphenyl)-4-hydroxypiperidine-1-carboxylate
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step Two
Quantity
132 mL
Type
reactant
Reaction Step Three
Quantity
96 mL
Type
reactant
Reaction Step Three
Quantity
32 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
77%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:22][CH3:23])=[C:6]([C:8]2(O)[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])(C)C)=[O:15])[CH2:10][CH2:9]2)[CH:7]=1.Cl.C(=O)([O-])[O-].[Na+].[Na+].C(Cl)(=O)OC[C:34]1[CH:39]=[CH:38]C=[CH:36][CH:35]=1.C([SiH](CC)CC)C.FC(F)(F)C(O)=O>O1CCOCC1.C(OCC)C.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:22][CH3:23])=[C:6]([CH:8]2[CH2:9][CH2:10][N:11]([C:14]([O:16][CH2:17][C:20]3[CH:38]=[CH:39][CH:34]=[CH:35][CH:36]=3)=[O:15])[CH2:12][CH2:13]2)[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
tert-butyl 4-(5-chloro-2-methoxyphenyl)-4-hydroxypiperidine-1-carboxylate
Quantity
90 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C1(CCN(CC1)C(=O)OC(C)(C)C)O)OC
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
43 mL
Type
reactant
Smiles
C(OCC1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
132 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
96 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Four
Name
Quantity
32 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
ADDITION
Type
ADDITION
Details
Diethyl ether was added
CONCENTRATION
Type
CONCENTRATION
Details
before concentrating in vacuo
CUSTOM
Type
CUSTOM
Details
The bath was removed
STIRRING
Type
STIRRING
Details
the mixture stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (2×200 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with water (200 ml), saturated aqueous sodium chloride solution (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through silica gel (100 g, 40/63 μm)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
ADDITION
Type
ADDITION
Details
1,4-Dioxane was added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
before diluting with dichloromethane (300 ml)
STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 hours
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
before concentrating in vacuo
ADDITION
Type
ADDITION
Details
To this residue were added saturated aqueous potassium carbonate solution
ADDITION
Type
ADDITION
Details
Water (200 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether
WASH
Type
WASH
Details
The combined organic fractions were washed with water (2×200 ml), saturated aqueous sodium chloride solution (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered through silica gel (100 g, 40/63 μm)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
ADDITION
Type
ADDITION
Details
1,4-dioxane was added to this residue
CONCENTRATION
Type
CONCENTRATION
Details
before concentrating in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
To a solution of this residue in tetrahydrofuran (300 ml), cooled over an ice bath in an atmosphere of argon
ADDITION
Type
ADDITION
Details
was added borane (1 M in tetrahydrofuran, 260 ml)
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
before cooling over an ice bath in argon
ADDITION
Type
ADDITION
Details
adding acetic acid (260 ml)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
before evaporating in vacuo
ADDITION
Type
ADDITION
Details
To this residue were added saturated aqueous potassium carbonate solution
ADDITION
Type
ADDITION
Details
Water (200 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether
WASH
Type
WASH
Details
The organic fractions were washed with water (2×200 ml), saturated aqueous sodium chloride solution (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel (500 g, 60/100 μm)
WASH
Type
WASH
Details
eluting with carbon tetrachloride

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C1CCN(CC1)C(=O)OCC1=CC=CC=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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